molecular formula C26H12N6 B14339758 2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile CAS No. 106577-45-1

2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile

Cat. No.: B14339758
CAS No.: 106577-45-1
M. Wt: 408.4 g/mol
InChI Key: KGRRTTZTLKJBME-UHFFFAOYSA-N
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Description

2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile is an organic compound characterized by its unique structure, which includes multiple phenyl groups and nitrile functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of suitable precursors under controlled conditions to form the desired tetraene structure with phenyl and nitrile groups. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and maintaining cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce new functional groups, such as halides or amines .

Scientific Research Applications

2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s multiple nitrile groups can form strong interactions with various enzymes and receptors, influencing their activity. Additionally, its conjugated tetraene structure allows it to participate in electron transfer processes, which can affect cellular redox states and signaling pathways .

Properties

CAS No.

106577-45-1

Molecular Formula

C26H12N6

Molecular Weight

408.4 g/mol

IUPAC Name

2,7-diphenylocta-1,3,5,7-tetraene-1,1,3,6,8,8-hexacarbonitrile

InChI

InChI=1S/C26H12N6/c27-13-21(25(23(15-29)16-30)19-7-3-1-4-8-19)11-12-22(14-28)26(24(17-31)18-32)20-9-5-2-6-10-20/h1-12H

InChI Key

KGRRTTZTLKJBME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C#N)C#N)C(=CC=C(C#N)C(=C(C#N)C#N)C2=CC=CC=C2)C#N

Origin of Product

United States

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